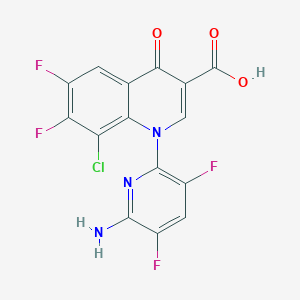
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, targeting both gram-positive and gram-negative bacteria. It is a derivative of quinolone, characterized by the presence of multiple fluorine atoms, which enhance its antibacterial efficacy.
Métodos De Preparación
The synthesis of 1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid involves several steps:
Synthetic Routes: The compound is typically synthesized through a multi-step process starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the fluorine atoms, and functionalization of the pyridine ring.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antibacterial activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy and spectrum of activity.
Substitution: The fluorine atoms and other substituents on the quinoline and pyridine rings can be replaced with other groups to create new derivatives with enhanced properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions include various quinolone derivatives, each with unique antibacterial properties.
Aplicaciones Científicas De Investigación
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of quinolone chemistry and the development of new synthetic methodologies.
Biology: The compound is employed in biological studies to understand its mechanism of action and its effects on bacterial cells.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Mecanismo De Acción
The antibacterial activity of 1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By forming a complex with these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death .
Comparación Con Compuestos Similares
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is unique among quinolone antibiotics due to its multiple fluorine substitutions, which enhance its antibacterial activity. Similar compounds include:
Delafloxacin: Known for its broad-spectrum activity and efficacy in acidic environments.
Finafloxacin: Exhibits high activity against both gram-positive and gram-negative bacteria.
Zabofloxacin: Effective against antibiotic-resistant strains and used in the treatment of respiratory infections.
Propiedades
Fórmula molecular |
C15H6ClF4N3O3 |
|---|---|
Peso molecular |
387.67 g/mol |
Nombre IUPAC |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H6ClF4N3O3/c16-9-10(20)6(17)1-4-11(9)23(3-5(12(4)24)15(25)26)14-8(19)2-7(18)13(21)22-14/h1-3H,(H2,21,22)(H,25,26) |
Clave InChI |
HPKJNIOQVKJRMF-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1F)F)Cl)N(C=C(C2=O)C(=O)O)C3=C(C=C(C(=N3)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















